MC-Val-Cit-PAB - 159857-80-4

MC-Val-Cit-PAB

Catalog Number: EVT-505511
CAS Number: 159857-80-4
Molecular Formula: C28H40N6O7
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MC-Val-Cit-PAB, or maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate, is a synthetic peptide linker frequently employed in the development of antibody-drug conjugates (ADCs). [, , , , , , , , , , , , ] It acts as a bridge connecting a monoclonal antibody to a cytotoxic payload, enabling targeted drug delivery to specific cells. [, , , , , , , , , , , , ] This linker plays a crucial role in ADC efficacy by ensuring the payload remains stable during circulation and is released selectively within the target cells. [, , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of MC-Val-Cit-PAB typically involves multiple steps using solid-phase peptide synthesis or solution-phase chemistry. [, , , , ] Starting materials include commercially available amino acid derivatives and linkers.

Applications
  • Preclinical research: Investigating the therapeutic potential of novel ADCs targeting different tumor antigens. [, , , , , , , , , , , , ]
  • Clinical trials: Several ADCs incorporating MC-Val-Cit-PAB are currently in clinical trials for treating hematological malignancies and solid tumors. [, , , , , , , , , , , , ]
  • Brentuximab vedotin (Adcetris®): This FDA-approved ADC utilizes MC-Val-Cit-PAB to link the anti-CD30 antibody, brentuximab, to the microtubule inhibitor, monomethyl auristatin E (MMAE). [, , , , , , , , , , , , ] It is indicated for treating Hodgkin lymphoma and anaplastic large cell lymphoma.
  • Trastuzumab emtansine (Kadcyla®): This ADC employs MC-Val-Cit-PAB to connect trastuzumab, an anti-HER2 antibody, to the microtubule inhibitor, DM1. [, , , , , , , , , , , , ] It is approved for treating HER2-positive breast cancer.

Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbonyl-p-Nitrophenol (MC-Val-Cit-PAB-PNP)

  • Relevance: MC-Val-Cit-PAB-PNP is structurally identical to MC-Val-Cit-PAB with the addition of a p-nitrophenol group at the terminal end. This makes it a direct precursor to the target compound, as it can be easily modified to yield MC-Val-Cit-PAB by removing the PNP group. []

Cetuximab-Valine-Citrulline (vc)-Doxorubicin

  • Compound Description: This is an Antibody-Drug Conjugate (ADC) designed for targeted delivery of Doxorubicin to Epidermal Growth Factor Receptor (EGFR) overexpressing tumor cells. It consists of the monoclonal antibody Cetuximab, linked to Doxorubicin via a Valine-Citrulline (vc) dipeptide linker. []
  • Relevance: This ADC utilizes the same Valine-Citrulline dipeptide linker found in MC-Val-Cit-PAB. The presence of this shared linker structure highlights its importance in ADC design for its protease-sensitive properties, enabling drug release within target cells. []

Hertuzumab-MC-Val-Cit-PAB-Monomethyl Auristatin E (MMAE) (Hertuzumab-vcMMAE)

  • Compound Description: Hertuzumab-vcMMAE is another example of an ADC, specifically targeting human epidermal growth factor receptor 2 (HER2) positive cancer cells. It is composed of the antibody Hertuzumab, the cytotoxic drug Monomethyl Auristatin E (MMAE), and the linker MC-Val-Cit-PAB. This ADC demonstrates potent antitumor activity with increased cytotoxicity compared to the unconjugated antibody. []
  • Relevance: This compound provides a clear example of MC-Val-Cit-PAB being directly used as the linker in an ADC. It highlights the linker's role in successfully conjugating the antibody to the cytotoxic payload, resulting in a targeted therapeutic agent. []

Rituximab-vcMMAE

  • Compound Description: Similar to Hertuzumab-vcMMAE, Rituximab-vcMMAE is an ADC employing Monomethyl Auristatin E (MMAE) as the cytotoxic payload. This ADC targets CD20-positive cells and exhibits potent cytotoxic activity against B-cell lymphoma. []
  • Relevance: Although not explicitly stated, the "vc" in Rituximab-vcMMAE strongly suggests the utilization of the Valine-Citrulline (vc) dipeptide linker. This linker structure is a key component of MC-Val-Cit-PAB, further demonstrating its widespread use and importance in ADC design for targeting various cancer cells. []

FcF2-Monomethyl Auristatin E (MMAE)

  • Compound Description: This compound utilizes the LGR binding domain of RSPO1 (R1FF), instead of an antibody, to target LGR5-expressing cancer stem cells. It utilizes a Gly3-valine/citrulline-PAB-MMAE linker to attach MMAE to the R1FF. []
  • Relevance: The linker structure in this compound shares the Valine-Citrulline dipeptide and the PAB spacer with MC-Val-Cit-PAB, indicating a close structural relationship. This similarity suggests that both linkers are designed to release the MMAE payload in a similar fashion, potentially through protease cleavage. []

Trastuzumab-Monomethyl Auristatin E (MMAE) conjugate with PEGylated linker

  • Compound Description: This ADC uses Trastuzumab to target HER2-positive cancer cells and delivers MMAE as the cytotoxic payload. A key feature is the incorporation of a PEGylated linker, aiming to improve the therapeutic index of the conjugate. []
  • Relevance: While the exact structure of the PEGylated linker isn't specified, the paper mentions using the Val-Cit-PAB structure in a related context, suggesting its potential presence within the PEGylated linker. This highlights the modular nature of MC-Val-Cit-PAB, where its individual components can be incorporated into larger, more complex linker designs to optimize ADC properties. []

Properties

CAS Number

159857-80-4

Product Name

MC-Val-Cit-PAB

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C28H40N6O7

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1

InChI Key

AMKBTTRWLGVRER-OFVILXPXSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Synonyms

MC-Val-Cit-PAB-OH

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.